molecular formula C13H22N2O3 B084188 Barbituric acid, 5-nonyl- CAS No. 14077-86-2

Barbituric acid, 5-nonyl-

Cat. No. B084188
CAS RN: 14077-86-2
M. Wt: 254.33 g/mol
InChI Key: PDFZDDDFBSFXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barbituric acid, 5-nonyl- is a chemical compound that belongs to the family of barbiturates. This compound has been widely used in scientific research due to its ability to act as a central nervous system depressant. It is a white crystalline powder that is soluble in water and has a melting point of 240-242°C.

Mechanism Of Action

Barbituric acid, 5-nonyl- acts as a central nervous system depressant by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, barbituric acid, 5-nonyl- reduces the activity of neurons in the brain, leading to sedation and sleep.

Biochemical And Physiological Effects

Barbituric acid, 5-nonyl- has a range of biochemical and physiological effects on the body. It can cause sedation, sleep, and respiratory depression. It can also cause hypotension, bradycardia, and hypothermia. In high doses, it can lead to coma and death.

Advantages And Limitations For Lab Experiments

One advantage of using barbituric acid, 5-nonyl- in lab experiments is that it is a well-established central nervous system depressant with a known mechanism of action. This makes it a useful tool for investigating the effects of other central nervous system depressants on the brain. However, one limitation of using barbituric acid, 5-nonyl- is that it has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in experiments that require precise dosing.

Future Directions

There are several future directions for research on barbituric acid, 5-nonyl-. One area of research could be the development of new barbiturate derivatives that have improved therapeutic indices and fewer side effects. Another area of research could be the investigation of the effects of barbituric acid, 5-nonyl- on different types of neurons in the brain. Finally, research could be conducted on the use of barbituric acid, 5-nonyl- in the treatment of sleep disorders and other central nervous system disorders.

Synthesis Methods

Barbituric acid, 5-nonyl- can be synthesized by reacting barbituric acid with nonyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product.

Scientific Research Applications

Barbituric acid, 5-nonyl- has been used extensively in scientific research as a tool to study the central nervous system. It has been used to investigate the mechanisms of action of other central nervous system depressants, such as alcohol and benzodiazepines. It has also been used to study the effects of sleep deprivation on the brain.

properties

CAS RN

14077-86-2

Product Name

Barbituric acid, 5-nonyl-

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

5-nonyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H22N2O3/c1-2-3-4-5-6-7-8-9-10-11(16)14-13(18)15-12(10)17/h10H,2-9H2,1H3,(H2,14,15,16,17,18)

InChI Key

PDFZDDDFBSFXNI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1C(=O)NC(=O)NC1=O

Canonical SMILES

CCCCCCCCCC1C(=O)NC(=O)NC1=O

Other CAS RN

14077-86-2

synonyms

5-Nonylbarbituric acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.